molecular formula C18H20N4O2 B2786663 N-(4-(dimethylamino)phenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 355114-98-6

N-(4-(dimethylamino)phenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

カタログ番号 B2786663
CAS番号: 355114-98-6
分子量: 324.384
InChIキー: ADDQXEDWJOPRKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DMXAA was first discovered in the late 1990s as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice. TNF-α is a cytokine that plays a key role in the immune response to cancer, and its induction by DMXAA suggested that this compound could have anti-cancer properties. Since then, DMXAA has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy in humans.

作用機序

The mechanism of action of DMXAA is complex and not fully understood. It is known to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines. These cytokines activate the immune system and promote the destruction of cancer cells. DMXAA has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for their growth and survival.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These include induction of TNF-α and other pro-inflammatory cytokines, inhibition of angiogenesis, and activation of the immune system. DMXAA has also been shown to increase tumor oxygenation, which can enhance the effectiveness of radiation therapy.

実験室実験の利点と制限

One advantage of DMXAA is its potent anti-tumor activity in preclinical models of cancer. This makes it a valuable tool for studying the biology of cancer and evaluating the efficacy of other anti-cancer agents. However, DMXAA has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to administer to animals. DMXAA has also been shown to have some toxicity in humans, which limits its use in clinical trials.

将来の方向性

There are several future directions for research on DMXAA. One area of interest is the development of more soluble analogs of DMXAA that can be administered more easily to animals and humans. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research on the use of DMXAA in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity.

合成法

DMXAA can be synthesized using a multi-step process that involves the condensation of 4-(dimethylamino)benzaldehyde with 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid, followed by acetylation of the resulting intermediate. The final product is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).

科学的研究の応用

DMXAA has been studied extensively in preclinical models of cancer, including mouse, rat, and human xenograft models. These studies have shown that DMXAA has potent anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. DMXAA has been shown to induce tumor regression and increase survival in a variety of cancer types, including melanoma, lung cancer, and colon cancer.

特性

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-22(2)13-9-7-12(8-10-13)19-17(23)11-16-18(24)21-15-6-4-3-5-14(15)20-16/h3-10,16,20H,11H2,1-2H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDQXEDWJOPRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。